molecular formula C12H16BClO3 B6323596 2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-31-6

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6323596
CAS RN: 2096997-31-6
M. Wt: 254.52 g/mol
InChI Key: UYTOFATZEHAMIK-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-chloro-4-methoxybenzyl-5,5-dimethyl-1,3,2-dioxaborinane, is a boronic acid derivative that has been widely studied due to its potential applications in medicinal chemistry and biochemistry. The compound has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory. It has also been used in the synthesis of various drugs, such as antibiotics, antithrombotics, and anti-cancer agents.

Scientific Research Applications

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been widely studied for its potential applications in medicinal chemistry and biochemistry. It has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory. It has also been used in the synthesis of various drugs, such as antibiotics, antithrombotics, and anti-cancer agents. In addition, it has been used in the synthesis of various other compounds, such as insecticides, herbicides, and fungicides.

Mechanism of Action

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). It has been found to inhibit the activity of these enzymes by forming a reversible covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antibacterial, and antifungal activities. It has also been found to possess anti-cancer, antithrombotic, and anti-diabetic activities. In addition, it has been found to possess antioxidant, anti-allergic, and anti-angiogenic activities.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. In addition, it is relatively easy to synthesize, making it a good choice for laboratory experiments. However, it is important to note that this compound can be toxic, and should be handled with care.

Future Directions

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of potential future directions. One potential direction is to further study its mechanism of action and its effects on various enzymes. Another potential direction is to explore its potential applications in the development of new drugs, such as antibiotics, antithrombotics, and anti-cancer agents. In addition, further research could be conducted to explore its potential applications in the development of new insecticides, herbicides, and fungicides. Finally, further research could be conducted to explore its potential applications in the development of new antioxidants, anti-allergens, and anti-angiogenic agents.

Synthesis Methods

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized via a variety of methods. One of the most common methods involves the reaction of 2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxybenzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base, such as potassium carbonate. This reaction produces the desired compound in high yield. Another method involves the condensation of 2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxybenzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a strong acid, such as sulfuric acid. This method can also produce the desired compound in high yield.

properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)10-5-4-9(15-3)6-11(10)14/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTOFATZEHAMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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